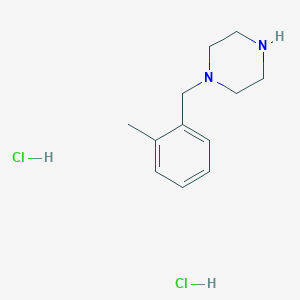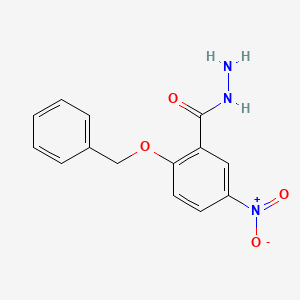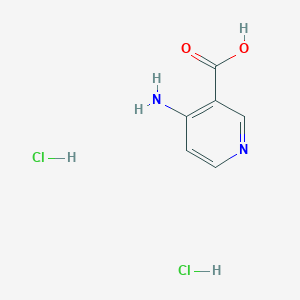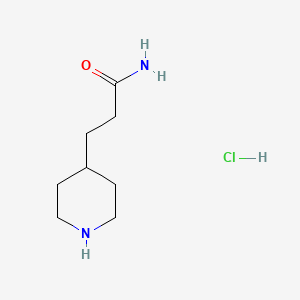
1-(2-Methylbenzyl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-(2-Methylbenzyl)piperazine dihydrochloride” is a chemical compound with the molecular weight of 263.21 . It is also known as “Meclizine Related Compound B” and is a monohydrate .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperazine dihydrochloride” is represented by the formula C12H18N2.2HCl . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbenzyl)piperazine dihydrochloride” include a molecular weight of 263.21 , and a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Therapeutic Applications and Structural Insights
Piperazine as a Medicinal Scaffold
Piperazine derivatives are integral to developing drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The flexibility of piperazine to accommodate various substituents makes it a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Anti-mycobacterial Activity
Piperazine's significance extends to the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Its incorporation as a core subunit in molecular frameworks has led to potent anti-mycobacterial agents. The review of anti-mycobacterial compounds highlights piperazine's role in the structure-activity relationship (SAR) of anti-TB molecules, offering insights for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).
Development of Macozinone for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for tuberculosis (TB) treatment is a testament to piperazine's potential in addressing global health challenges. Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, crucial for Mycobacterium tuberculosis cell wall synthesis. Early clinical studies of Macozinone show promise for more efficient TB drug regimens, demonstrating the impact of piperazine derivatives in therapeutic advancements (V. Makarov & K. Mikušová, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(2-Methylbenzyl)piperazine dihydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(2-Methylbenzyl)piperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neuronal excitability .
Pharmacokinetics
The presence of nitrogen atoms in the piperazine ring can serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and potentially increasing water solubility and bioavailability .
Result of Action
The molecular effect of 1-(2-Methylbenzyl)piperazine dihydrochloride’s action is the hyperpolarization of nerve endings, leading to the paralysis of the worm . On a cellular level, this could result in the disruption of normal cellular functions and potentially lead to the death of the organism.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSMSIMMNLDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)


